molecular formula C18H16IN3O3S B11232352 4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11232352
M. Wt: 481.3 g/mol
InChI Key: HBNJBEFZKFHKNQ-UHFFFAOYSA-N
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Description

4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure with an iodine atom, a phenylpyridazine moiety, and a benzenesulfonamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the synthetic routes mentioned above, with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium iodide (NaI) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents replacing the iodine atom, while oxidation and reduction reactions could modify the functional groups on the pyridazine or sulfonamide moieties.

Scientific Research Applications

4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridazine moiety can interact with various biological receptors . These interactions can lead to the modulation of cellular processes and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-iodo-N-(2-((6-phenylpyridazin-3-yl)oxy)ethyl)benzenesulfonamide is unique due to its combination of a pyridazine ring, an iodine atom, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic use.

Properties

Molecular Formula

C18H16IN3O3S

Molecular Weight

481.3 g/mol

IUPAC Name

4-iodo-N-[2-(6-phenylpyridazin-3-yl)oxyethyl]benzenesulfonamide

InChI

InChI=1S/C18H16IN3O3S/c19-15-6-8-16(9-7-15)26(23,24)20-12-13-25-18-11-10-17(21-22-18)14-4-2-1-3-5-14/h1-11,20H,12-13H2

InChI Key

HBNJBEFZKFHKNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)I

Origin of Product

United States

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